molecular formula C8H11ClN2O2 B1448902 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride CAS No. 2034154-75-9

5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride

Cat. No.: B1448902
CAS No.: 2034154-75-9
M. Wt: 202.64 g/mol
InChI Key: RSLCQIBLOQGEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazo[1,5-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or receptors, leading to antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the imidazo[1,5-a]pyridine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can impart distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)7-6-3-1-2-4-10(6)5-9-7;/h5H,1-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLCQIBLOQGEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NC(=C2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
Reactant of Route 3
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
Reactant of Route 5
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
Reactant of Route 6
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.